molecular formula C24H33N5O2 B2365653 8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione CAS No. 674332-46-8

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione

Cat. No.: B2365653
CAS No.: 674332-46-8
M. Wt: 423.561
InChI Key: CMIYPFGKHUCSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione is a complex organic compound that features a purine core substituted with a benzylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione typically involves multiple steps. One common approach is to start with the preparation of the purine core, followed by the introduction of the benzylpiperidine group. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A related compound with a similar piperidine structure.

    7-Hexyl-3-methylpurine-2,6-dione: A compound with a similar purine core but different substituents.

Uniqueness

8-(4-Benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-3-4-5-9-14-29-20-21(27(2)24(31)26-22(20)30)25-23(29)28-15-12-19(13-16-28)17-18-10-7-6-8-11-18/h6-8,10-11,19H,3-5,9,12-17H2,1-2H3,(H,26,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIYPFGKHUCSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCC(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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